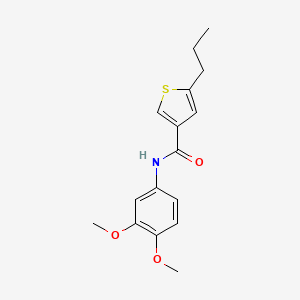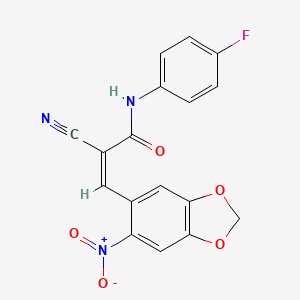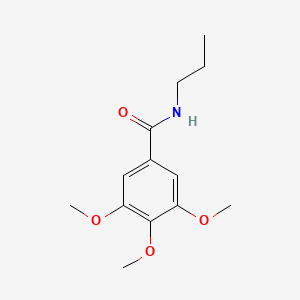![molecular formula C14H20N2O3S B4642152 N-{2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4642152.png)
N-{2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide
描述
N-{2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide, commonly known as NMS, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a vital role in the regulation of acid-base balance in the body. The synthesis of NMS is a complex process that involves several steps, and it has been an area of active research for many years.
作用机制
NMS acts as a potent inhibitor of carbonic anhydrase by binding to the active site of the enzyme. This leads to a decrease in the production of bicarbonate ions, which can be useful in the treatment of conditions such as glaucoma, epilepsy, and altitude sickness.
Biochemical and Physiological Effects:
NMS has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of bicarbonate ions, which can be useful in the treatment of conditions such as glaucoma, epilepsy, and altitude sickness. It has also been shown to have anti-inflammatory and anti-tumor effects.
实验室实验的优点和局限性
One of the advantages of using NMS in lab experiments is its potent inhibitory effect on carbonic anhydrase. This can be useful in studying the role of this enzyme in various physiological processes. However, one of the limitations of using NMS is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research on NMS. One area of research is the development of more potent inhibitors of carbonic anhydrase. Another area of research is the study of the anti-inflammatory and anti-tumor effects of NMS. Finally, there is a need for more research on the potential toxicity of NMS and its long-term effects on the body.
Conclusion:
In conclusion, N-{2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide, commonly known as NMS, is a potent inhibitor of carbonic anhydrase that has been widely used in scientific research. Its synthesis is a complex process that involves several steps, and it has several biochemical and physiological effects. While it has advantages in lab experiments, its potential toxicity limits its use in certain experiments. There are several future directions for research on NMS, including the development of more potent inhibitors of carbonic anhydrase and the study of its anti-inflammatory and anti-tumor effects.
科学研究应用
NMS has been widely used in scientific research as a potent inhibitor of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide, which plays a vital role in the regulation of acid-base balance in the body. Inhibition of this enzyme can lead to a decrease in the production of bicarbonate ions, which can be useful in the treatment of conditions such as glaucoma, epilepsy, and altitude sickness.
属性
IUPAC Name |
N-[2-(3-methylpiperidine-1-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11-6-5-9-16(10-11)14(17)12-7-3-4-8-13(12)15-20(2,18)19/h3-4,7-8,11,15H,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOZERLRCMADOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=CC=C2NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4642072.png)

![4-{[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]methyl}-N-(2-hydroxyethyl)benzamide](/img/structure/B4642085.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2-pyridinylmethyl)ethanediamide](/img/structure/B4642111.png)
![({2-[(3,3-diphenylpropyl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B4642115.png)
![4-[(2-chloro-6-fluorobenzyl)sulfonyl]morpholine](/img/structure/B4642123.png)

![5-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4642142.png)
![ethyl 2-{[2-cyano-3-(1-naphthyl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4642170.png)
![1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4642175.png)

